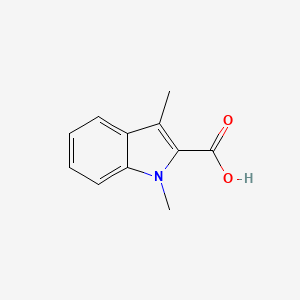

1,3-dimethyl-1H-indole-2-carboxylic acid

Description

Properties

IUPAC Name |

1,3-dimethylindole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-8-5-3-4-6-9(8)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAVXCSZSKSTBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50500409 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204919-54-0 | |

| Record name | 1,3-Dimethyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50500409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,3-dimethyl-1H-indole-2-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 1,3-dimethyl-1H-indole-2-carboxylic acid

Foreword: The Strategic Importance of the Indole Nucleus

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to the neurotransmitter serotonin and the anti-inflammatory drug Indomethacin, underscores its significance as a "privileged scaffold".[1][2] Within this class, indole-2-carboxylic acid derivatives have emerged as particularly valuable pharmacophores, serving as key intermediates and final compounds in drug discovery programs targeting a range of conditions, including HIV, cancer, and neurodegenerative diseases.[3][4][5]

This guide provides a comprehensive, in-depth exploration of the synthesis of a specific and valuable analogue: This compound . We will move beyond a simple recitation of steps to dissect the underlying chemical principles, justify experimental choices, and provide detailed, field-tested protocols suitable for researchers and drug development professionals.

I. Strategic Analysis: A Two-Step Pathway to the Target Molecule

A robust synthesis is born from a logical retrosynthetic plan. For this compound, the most direct and reliable approach involves a two-step sequence starting from a commercially available indole precursor. This strategy circumvents potential regioselectivity issues and often provides higher yields than a de novo construction of the substituted indole ring.

The primary disconnection is the hydrolysis of the C2-carboxy functional group, leading back to the corresponding ethyl ester. The second key disconnection is the N-alkylation of the indole nitrogen, which points to ethyl 3-methyl-1H-indole-2-carboxylate as the ideal starting material.

Caption: Retrosynthetic analysis of the target molecule.

This pathway is advantageous because it utilizes a stable, readily available starting material and employs two high-yielding, well-understood transformations: N-alkylation and ester hydrolysis.

II. The Foundational Chemistry: Understanding Indole Synthesis

While our recommended pathway begins with a pre-formed indole, understanding the classical method for its construction provides essential context. The Fischer Indole Synthesis , discovered by Emil Fischer in 1883, remains a cornerstone of heterocyclic chemistry.[6][7][8] It involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[9][10]

The synthesis of an indole-2-carboxylic acid derivative via this method would typically involve the reaction of a substituted phenylhydrazine with pyruvic acid.[11]

The Core Mechanism of Fischer Indole Synthesis:

-

Hydrazone Formation: The reaction begins with the condensation of the arylhydrazine and the ketone (pyruvic acid) to form a phenylhydrazone.[11]

-

Tautomerization: The hydrazone tautomerizes to its more reactive enamine form ('ene-hydrazine').[6]

-

[7][7]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[7][7]-sigmatropic rearrangement (aza-Cope rearrangement), which is the key bond-forming step, breaking the weak N-N bond and forming a new C-C bond.[6][8]

-

Aromatization & Cyclization: The resulting di-imine intermediate rearomatizes. The newly formed amino group then attacks one of the imine carbons in an intramolecular cyclization to form a five-membered ring aminal.[6][11]

-

Ammonia Elimination: Finally, the elimination of an ammonia molecule under acid catalysis yields the stable, aromatic indole ring.[6]

Caption: Key stages of the Fischer Indole Synthesis mechanism.

While elegant, directly applying the Fischer synthesis to produce this compound can be low-yielding and may require significant optimization.[11] The post-modification pathway detailed below is therefore presented as the superior and more practical approach for laboratory synthesis.

III. Experimental Protocols: A Step-by-Step Guide

This section provides detailed, self-validating protocols for the synthesis of the target compound.

Part A: Synthesis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

This procedure details the N-methylation of ethyl 3-methyl-1H-indole-2-carboxylate. The choice of sodium hydride (NaH), a strong, non-nucleophilic base, is critical for the quantitative deprotonation of the indole N-H, which has a pKa of approximately 17. This generates the corresponding sodium salt, a potent nucleophile that readily reacts with an electrophilic methyl source like iodomethane. Tetrahydrofuran (THF) is an excellent choice of solvent due to its aprotic nature and ability to solvate the intermediate salt.

Protocol: [12]

-

Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (0.6 mmol, 24 mg of a 60% dispersion in mineral oil).

-

Solvent Addition & Washing: Wash the NaH with dry n-hexane (2 x 5 mL) to remove the mineral oil. Carefully decant the hexane using a cannula. Add 10 mL of anhydrous THF to the flask.

-

Substrate Addition: In a separate flask, dissolve ethyl 3-methyl-1H-indole-2-carboxylate (0.5 mmol, 101.6 mg) in 10 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at room temperature.

-

Expertise Note: The evolution of hydrogen gas should be observed. Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation.

-

-

Alkylation: Add a solution of iodomethane (0.6 mmol, 85 mg, 37.4 µL) in 2 mL of anhydrous THF to the reaction mixture.

-

Reaction Monitoring: Continue stirring at room temperature for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Carefully quench the reaction by adding 25 mL of cold, dilute hydrochloric acid (1 M). Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by crystallization from hexane to afford ethyl 1,3-dimethyl-1H-indole-2-carboxylate as a crystalline solid.[12]

Part B: Synthesis of this compound

This procedure outlines the saponification (alkaline hydrolysis) of the ethyl ester synthesized in Part A. A strong base like potassium hydroxide (KOH) attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and ethanol. A subsequent acidification step is required to protonate the carboxylate and yield the final carboxylic acid product.

Protocol: (Adapted from standard procedures for indole ester hydrolysis[13][14])

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve ethyl 1,3-dimethyl-1H-indole-2-carboxylate (e.g., 1.0 mmol, 217 mg) in 20 mL of ethanol.

-

Base Addition: Add a solution of potassium hydroxide (5.0 mmol, 280 mg) in 5 mL of water to the flask.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

-

Trustworthiness Note: The reaction should be monitored by TLC to confirm the disappearance of the starting ester. The carboxylate salt product will have a much lower Rf value.

-

-

Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidification: Dissolve the remaining residue in 20 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by the slow, dropwise addition of concentrated hydrochloric acid with vigorous stirring.

-

Isolation: The carboxylic acid product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water (3 x 15 mL) to remove inorganic salts, and dry under vacuum.

-

Recrystallization (Optional): If further purification is needed, the crude product can be recrystallized from an ethanol/water mixture.

Caption: Experimental workflow for the two-step synthesis.

IV. Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes the key data for the final product and its ester precursor.

| Property | Ethyl 1,3-dimethyl-1H-indole-2-carboxylate | This compound |

| Molecular Formula | C₁₃H₁₅NO₂[12] | C₁₀H₉NO₂ (for 1-methyl derivative)[15] |

| Molecular Weight | 217.26 g/mol [12] | ~189.19 g/mol (Calculated) |

| Appearance | Yellow/White Crystalline Solid[12] | White to Off-White Solid |

| ¹H NMR (Expected) | δ ~4.3 (q, 2H, -OCH₂CH₃), ~4.0 (s, 3H, N-CH₃), ~2.7 (s, 3H, C3-CH₃), ~1.4 (t, 3H, -OCH₂CH₃), 7.1-7.7 (m, 4H, Ar-H) | δ ~13.0 (br s, 1H, -COOH), ~4.0 (s, 3H, N-CH₃), ~2.7 (s, 3H, C3-CH₃), 7.1-7.7 (m, 4H, Ar-H) |

| ¹³C NMR (Expected) | δ ~162 (C=O, ester), ~140-100 (Ar-C), ~61 (-OCH₂), ~31 (N-CH₃), ~14 (-OCH₂CH₃), ~12 (C3-CH₃) | δ ~165 (C=O, acid)[16], ~140-100 (Ar-C), ~31 (N-CH₃), ~12 (C3-CH₃) |

| IR (cm⁻¹) | ~1710 (C=O stretch, ester)[16], ~2980 (C-H stretch) | ~3000 (br, O-H stretch), ~1680 (C=O stretch, acid)[16], ~2980 (C-H stretch) |

V. Conclusion and Outlook

The two-step synthesis pathway detailed herein, commencing with N-alkylation of ethyl 3-methyl-1H-indole-2-carboxylate followed by alkaline hydrolysis, represents a reliable, high-yielding, and scalable method for producing this compound. This approach offers significant advantages over a de novo Fischer indole synthesis in terms of simplicity, predictability, and yield. The resulting compound is a valuable building block for further elaboration in drug discovery programs, leveraging the proven biological significance of the indole-2-carboxylic acid scaffold. The provided protocols, grounded in established chemical principles and supported by practical insights, offer a robust foundation for researchers in the field.

References

-

Wikipedia. Fischer indole synthesis. Available at: [Link]

-

Chemistry Learner. Fischer Indole Synthesis: Definition, Examples and Mechanism. Available at: [Link]

-

Vedantu. Fischer Indole Synthesis: Mechanism, Steps & Importance. Available at: [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Available at: [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. Available at: [Link]

-

Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Available at: [Link]

-

MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. Available at: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

- Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives.

-

NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. Available at: [Link]

-

MDPI. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Available at: [Link]

-

YouTube. Fischer Indole Synthesis. Available at: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of indoles. Available at: [Link]

-

The Royal Society of Chemistry. Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

-

PMC - NIH. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Available at: [Link]

-

PMC - NIH. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Available at: [Link]

-

MDPI. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Available at: [Link]

- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

HETEROCYCLES. REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Available at: [Link]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

-

Asian Journal of Organic & Medicinal Chemistry. Synthesis, Characterization and in vitro Studies of Some Ethyl 2-Carboxylate-5-monosubstitued 1H-indole Derivatives as Potential GSK-3b Inhibitors. Available at: [Link]

-

PMC - PubMed Central. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

-

ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. Available at: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

PMC - NIH. Simple synthesis of pyrrolo[3,2-e]indole-1-carbonitriles. Available at: [Link]

-

PMC - NIH. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Available at: [Link]

-

ResearchGate. (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

-

PMC - PubMed Central. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Fischer Indole Synthesis: Definition, Examples and Mechanism [chemistrylearner.com]

- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I. [mdpi.com]

- 9. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 10. testbook.com [testbook.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 15. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]

- 16. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

An In-depth Technical Guide to 1,3-dimethyl-1H-indole-2-carboxylic acid

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to form key hydrogen bonding interactions allow it to bind to a multitude of biological targets. Within this broad class, indole-2-carboxylic acid derivatives have emerged as a particularly fruitful area of investigation. These compounds have demonstrated a wide spectrum of biological activities, including potent inhibition of HIV-1 integrase, modulation of PPARgamma for potential diabetes treatments, and antimicrobial effects.[2][3]

This guide focuses on a specific, synthetically accessible member of this family: 1,3-dimethyl-1H-indole-2-carboxylic acid . While direct literature on this precise molecule is sparse, its synthesis is readily achievable from its well-characterized ethyl ester precursor. This document provides a comprehensive overview of its structure, a detailed, field-proven synthesis protocol, anticipated analytical characteristics, and a discussion of its potential within the broader context of drug discovery, grounded in the established pharmacology of its chemical relatives.

Compound Identification and Physicochemical Properties

While a dedicated CAS Registry Number for this compound is not readily found in major databases, its identity is unequivocally defined by its structure. Its immediate precursor, Ethyl 1,3-dimethyl-1H-indole-2-carboxylate, is well-documented.[4]

| Property | Value | Source |

| Systematic Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₁₁H₁₁NO₂ | Calculated |

| Molecular Weight | 189.21 g/mol | Calculated |

| Canonical SMILES | CC1=C(C(=O)O)N(C)C2=CC=CC=C21 | - |

| Structure | - | |

| Precursor CAS No. | Not Available for Ethyl Ester | - |

Note: The structure image is a representation. A dedicated CAS number for the acid was not identified during the literature search.

Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthesis of the target compound involves the preparation of its ethyl ester followed by a standard saponification (hydrolysis) reaction. This pathway leverages readily available starting materials and employs robust, high-yielding chemical transformations.

Overall Synthesis Workflow

Caption: Two-step synthesis of the target carboxylic acid.

Experimental Protocol: Step 1 - Synthesis of Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

This protocol is adapted from established procedures for the N-alkylation of indole derivatives.[4] The principle involves deprotonation of the indole nitrogen with a strong base to form the corresponding anion, which then acts as a nucleophile to displace the iodide from iodomethane.

Materials:

-

Ethyl 3-methyl-1H-indole-2-carboxylate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Iodomethane (CH₃I)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (1.2 eq).

-

Wash the NaH with anhydrous hexane (3x) to remove the mineral oil, decanting the hexane carefully each time.

-

Add anhydrous THF to the flask to create a slurry.

-

Cool the slurry to 0 °C in an ice bath.

-

Dissolve Ethyl 3-methyl-1H-indole-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred NaH slurry.

-

Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium salt may be observed.

-

Cool the reaction mixture back to 0 °C and add iodomethane (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or crystallization from hexane to afford the pure Ethyl 1,3-dimethyl-1H-indole-2-carboxylate.[4]

Experimental Protocol: Step 2 - Hydrolysis to this compound

This is a standard saponification procedure used to convert an ester to a carboxylic acid.[5]

Materials:

-

Ethyl 1,3-dimethyl-1H-indole-2-carboxylate

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl), 1M or 2M

Procedure:

-

Dissolve the purified Ethyl 1,3-dimethyl-1H-indole-2-carboxylate (1.0 eq) in ethanol in a round-bottom flask.

-

Add an aqueous solution of KOH or NaOH (3-5 eq).

-

Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

-

Once the ester has been consumed, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 by the slow addition of HCl.

-

The carboxylic acid product should precipitate out of the solution as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.

Anticipated Spectral Characterization

While experimental spectra for this specific compound are not published, its key features can be reliably predicted based on the known spectral properties of its functional groups.

| Technique | Feature | Anticipated Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm (m, 4H) | Protons on the indole benzene ring. |

| N-CH₃ | δ ~3.8-4.0 ppm (s, 3H) | Singlet for the methyl group on the indole nitrogen. | |

| C3-CH₃ | δ ~2.4-2.6 ppm (s, 3H) | Singlet for the methyl group at the C3 position. | |

| COOH | δ >10 ppm (br s, 1H) | Broad singlet for the acidic carboxylic acid proton, which may be exchangeable with D₂O. | |

| ¹³C NMR | C=O (Carboxyl) | δ ~165-175 ppm | Characteristic shift for a carboxylic acid carbonyl carbon.[6] |

| Indole Carbons | δ ~100-140 ppm | Multiple signals corresponding to the 8 carbons of the indole ring system. | |

| N-CH₃ | δ ~30-35 ppm | Methyl carbon attached to the nitrogen. | |

| C3-CH₃ | δ ~10-15 ppm | Methyl carbon at the C3 position. | |

| FT-IR | O-H Stretch | 3300-2500 cm⁻¹ (broad) | Very broad band characteristic of the hydrogen-bonded carboxylic acid O-H group. |

| C=O Stretch | ~1700-1680 cm⁻¹ (strong) | Strong absorbance from the carboxylic acid carbonyl group. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic acid.[6] | |

| C-H Stretch | ~3000-2850 cm⁻¹ | Aliphatic (methyl) and aromatic C-H stretches. | |

| C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic C=C bond vibrations within the indole ring. |

Potential Applications in Drug Discovery

The rationale for synthesizing this compound is strongly supported by the extensive biological activities reported for analogous structures. The indole-2-carboxamide scaffold, directly derived from this acid, is a validated pharmacophore.

-

Antitubercular Activity: The MmpL3 transporter in Mycobacterium tuberculosis has been identified as a key target for indole-2-carboxamides. This suggests that novel derivatives, including those accessible from the title compound, could be potent anti-TB agents.

-

Anticancer Properties: Indole derivatives have been developed as dual inhibitors of key cell cycle regulators like EGFR and CDK2, demonstrating significant antiproliferative activity in cancer cell lines.[7]

-

Antiviral Potential: Indole-2-carboxylic acid itself has been identified as a promising scaffold for developing inhibitors of HIV-1 integrase, a critical enzyme for viral replication.

-

Metabolic Disease: Aryl indole-2-carboxylic acids have been successfully developed as selective partial agonists of PPARgamma, showing potential for the treatment of type 2 diabetes by reducing hyperglycemia.[3]

The specific substitution pattern of this compound—with methylation at both the N1 and C3 positions—offers a unique structural motif. The N1-methylation removes the hydrogen bond donor capability of the indole nitrogen, which can significantly alter binding modes and improve metabolic stability and cell permeability. The C3-methylation blocks a common site of electrophilic attack and metabolism, potentially increasing the compound's in vivo half-life. These features make it an attractive candidate for inclusion in screening libraries and as a starting point for further medicinal chemistry optimization.

References

-

Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. Available from: [Link]

-

Chakkaravarthi, G., et al. (2008). Ethyl 1,3-dimethyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2200. Available from: [Link]

-

Al-Hiari, Y. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(2), 333. Available from: [Link]

- Raju, G., Bhavya Sai, K., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.

-

Berger, J. P., et al. (2006). Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists. Bioorganic & Medicinal Chemistry Letters, 16(16), 4228-4232. Available from: [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. Available from: [Link]

- Google Patents. (2008). Process for the preparation of indole derivatives. WO2008072257A2.

-

El-Sawy, E. R., et al. (2010). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. Archiv der Pharmazie, 343(11), 626-638. Available from: [Link]

-

El-Naggar, A. M., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5240. Available from: [Link]

- HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. HETEROCYCLES, 51(12), 2827-2838.

-

PubChem. (n.d.). 1h-indole-2-carboxylic acid, 1-methyl-3-(2-oxo-2-((2-(4-phenyl-1-piperazinyl)ethyl)amino)ethyl)-. Available from: [Link]

- Singh, G., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Results in Chemistry, 4, 100624.

- Synthetic Communications. (1994). Synthesis of Indole-2-Carboxylic Acid Esters.

-

Chemsigma. (n.d.). 4,6-DIMETHYL-1H-INDOLE-2-CARBOXYLIC ACID 95%. Available from: [Link]

-

PubChem. (n.d.). 5-Hydroxy-1,2-dimethyl-1H-indole-3-carboxylic acid. Available from: [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

- ResearchGate. (2006). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues.

-

PubChem. (n.d.). Indole-2-carboxylic acid. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 3. Synthesis and biological activities of novel aryl indole-2-carboxylic acid analogs as PPARgamma partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 1,3-dimethyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]

- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]

- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dimethyl Indole Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, dimethyl indole carboxylic acid derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, virology, and immunology. This in-depth technical guide provides a comprehensive overview of the anticancer, antiviral, and anti-inflammatory properties of these derivatives. We will delve into the intricate mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.

Introduction: The Enduring Promise of the Indole Scaffold

The indole ring system, composed of a fused benzene and pyrrole ring, is a ubiquitous motif in natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal pharmacophore for interacting with a wide range of biological targets.[2] Dimethyl substitution on the indole core, coupled with a carboxylic acid functionality, provides a versatile framework for molecular design, allowing for the fine-tuning of physicochemical properties and biological activity. This guide will explore the significant therapeutic potential of these derivatives across three key areas: oncology, virology, and immunology.

Anticancer Activity: Targeting the Engines of Malignancy

Dimethyl indole carboxylic acid derivatives have demonstrated potent antiproliferative and pro-apoptotic effects against a variety of cancer cell lines.[3][4] Their anticancer activity often stems from the inhibition of key signaling pathways that are dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[5][6]

Mechanism of Action: Disrupting Cancer Cell Signaling

A primary mechanism by which these derivatives exert their anticancer effects is through the targeted inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[7][8]

2.1.1. Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many cancers, promoting cell survival and proliferation.[1][9][10] Several indole derivatives have been shown to inhibit key components of this pathway.[5][6]

Figure 1: Inhibition of the PI3K/Akt/mTOR pathway by dimethyl indole carboxylic acid derivatives.

2.1.2. Modulation of the NF-κB Pathway

The transcription factor NF-κB plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] Constitutive activation of NF-κB is a hallmark of many cancers. Dimethyl indole carboxylic acid derivatives have been shown to suppress both constitutive and induced NF-κB activation, leading to the downregulation of anti-apoptotic and metastatic gene products.[5][11][12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dimethyl indole carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the indole ring. For instance, in a series of thiazolyl-indole-2-carboxamide derivatives, compounds bearing a dimethylamine group at the 4-position of a phenyl hydrazone moiety exhibited excellent cytotoxic activity against HeLa and MCF-7 cancer cell lines.[13] In another study of indole-2-carboxamides, derivatives with a 2-methylpyrrolidin-4-yl phenethyl moiety demonstrated potent antiproliferative activity.[8]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected dimethyl indole carboxylic acid derivatives against various cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 6i | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.10 ± 0.4 | [13] |

| 6v | Thiazolyl-indole-2-carboxamide | MCF-7 (Breast) | 6.49 ± 0.3 | [13] |

| 5e | Indole-2-carboxamide | A-549 (Lung) | 0.95 | [8] |

| 5e | Indole-2-carboxamide | MCF-7 (Breast) | 0.80 | [8] |

| 5e | Indole-2-carboxamide | Panc-1 (Pancreatic) | 1.00 | [8] |

| ICA-Cu | Indole-2-carboxylic acid dinuclear copper(II) complex | A549 (Lung) | 5.43 | [4] |

| ICA-Cu | Indole-2-carboxylic acid dinuclear copper(II) complex | HeLa (Cervical) | 5.69 | [4] |

| 7j | Indole-3-acrylic acid conjugate of melampomagnolide B | Leukemia sub-panel | 0.03–0.30 | [14] |

| 7k | Indole-3-carboxylic acid conjugate of melampomagnolide B | Leukemia sub-panel | 0.04–0.28 | [14] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Dimethyl indole carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethyl indole carboxylic acid derivatives in complete culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antiviral Activity: Combating Viral Infections

The emergence of new and re-emerging viral pathogens underscores the urgent need for novel antiviral agents. Dimethyl indole carboxylic acid derivatives have shown promising activity against a range of viruses, including RNA viruses like influenza, hepatitis C virus (HCV), and SARS-CoV-2.[15][16][17]

Mechanism of Action: Targeting Viral Replication Machinery

The antiviral mechanisms of these derivatives often involve the inhibition of key viral enzymes or processes essential for viral replication.

3.1.1. Inhibition of Viral Polymerases

Viral RNA-dependent RNA polymerases (RdRp), such as HCV NS5B, are attractive targets for antiviral drug development due to their essential role in viral genome replication and the absence of a human homolog.[18][19] Certain indole derivatives have been identified as potent inhibitors of HCV NS5B polymerase.[20]

Figure 2: Inhibition of HCV NS5B polymerase by dimethyl indole carboxylic acid derivatives.

3.1.2. Inhibition of Viral Entry and Other Mechanisms

Some indole derivatives have been shown to interfere with the early stages of the viral life cycle, such as viral entry into host cells.[17] Additionally, a derivative of indole-3-carboxylic acid has demonstrated activity against SARS-CoV-2 by inhibiting syncytium formation induced by the spike protein.[16]

Structure-Activity Relationship (SAR) Insights

The antiviral activity of indole derivatives is highly dependent on their substitution patterns. For a series of indole-2-carboxylate derivatives, compounds with specific substitutions at the 4, 6, and 7-positions of the indole ring exhibited potent activity against influenza A virus.[15] The position of the carboxylic acid on the indole ring has also been shown to be important for activity against SARS-CoV-2 3CLpro.[21]

Quantitative Data on Antiviral Activity

The following table presents the in vitro antiviral activity of selected dimethyl indole carboxylic acid derivatives.

| Compound ID | Derivative Class | Virus | Assay | EC50 (µM) | Reference |

| 14f | Indole-2-carboxylate | Influenza A/FM/1/47 | CPE | 7.53 | [15] |

| 8e | Indole-2-carboxylate | Influenza A/FM/1/47 | CPE | 8.13 | [15] |

| 8f | Indole-2-carboxylate | Coxsackie B3 | CPE | 7.18 | [15] |

| 1 | Indole-3-carboxylic acid ester | SARS-CoV-2 | VeroE6 cells | 2.8 | [21] |

| (R)-10m | N-protected indole | HCV | Cell-based assay | 0.72 ± 0.09 | [17] |

| 12e | Indole derivative | HCV | Reporter virus assay | 1.1 | [20] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

-

24-well or 48-well plates

-

Susceptible host cell line

-

Virus stock of known titer

-

Dimethyl indole carboxylic acid derivatives

-

Overlay medium (containing low-melting-point agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in the plates.

-

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a specific adsorption period.

-

Compound Treatment: After adsorption, remove the virus inoculum and add an overlay medium containing serial dilutions of the test compound.

-

Incubation: Incubate the plates until plaques (zones of cell death) are visible in the virus control wells.

-

Plaque Visualization: Fix the cells and stain with crystal violet to visualize the plaques.

-

Plaque Counting and Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular disease, and cancer. Dimethyl indole carboxylic acid derivatives have demonstrated significant anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.[22][23][24][25]

Mechanism of Action: Suppressing Inflammatory Cascades

The anti-inflammatory effects of these compounds are often attributed to the inhibition of enzymes like cyclooxygenase (COX) and the modulation of pro-inflammatory signaling pathways.

4.1.1. Inhibition of Cyclooxygenase (COX) Enzymes

COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Indole-3-acetic acid, a related compound, has been shown to down-regulate COX-2 in vitro.[26]

4.1.2. Modulation of the NF-κB Pathway

As discussed in the anticancer section, the NF-κB pathway is also a central regulator of inflammation. By inhibiting NF-κB activation, dimethyl indole carboxylic acid derivatives can reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[12][23]

Figure 3: Anti-inflammatory mechanism via inhibition of the NF-κB and COX-2 pathways.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of indole derivatives can be enhanced through structural modifications. For instance, the introduction of an indole ring at the C-3 position of ursolic acid significantly increased its ability to inhibit nitric oxide production in LPS-stimulated macrophages.[23][24]

Quantitative Data on Anti-inflammatory Activity

The following table highlights the in vitro and in vivo anti-inflammatory activity of selected indole derivatives.

| Compound ID | Derivative Class | Model | Endpoint | Activity | Reference |

| UA-1 | Indole derivative of ursolic acid | LPS-stimulated RAW 264.7 cells | NO inhibition | IC50 = 2.2 ± 0.4 µM | [23] |

| 14f | Indole-2-carboxamide | LPS-induced pulmonary inflammation in mice | Reduction of inflammatory mediators | Effective | [14] |

| 14g | Indole-2-carboxamide | LPS-induced pulmonary inflammation in mice | Reduction of inflammatory mediators | Effective | [14] |

| IC-1 to IC-10 | Novel indole derivatives | Carrageenan-induced paw edema in rats | Paw edema reduction | Moderate to significant | [22] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

-

Male Wistar rats

-

Carrageenan solution (1% in saline)

-

Dimethyl indole carboxylic acid derivatives

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Parenteral administration equipment

-

Plethysmometer

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into control and treatment groups.

-

Compound Administration: Administer the test compounds or vehicle to the respective groups, typically orally or intraperitoneally, at a specific time before carrageenan injection.

-

Induction of Inflammation: Inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point.

Conclusion and Future Directions

Dimethyl indole carboxylic acid derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their ability to modulate key signaling pathways in cancer, inhibit essential viral enzymes, and suppress inflammatory cascades highlights their importance in modern drug discovery. The structure-activity relationships discussed in this guide provide a roadmap for the rational design of more potent and selective derivatives. The detailed experimental protocols offer a practical framework for their biological evaluation.

Future research in this area should focus on:

-

Expanding the chemical space: Synthesizing novel derivatives with diverse substitution patterns to further explore SAR.

-

Elucidating detailed mechanisms: Utilizing advanced techniques like proteomics and transcriptomics to identify novel molecular targets and pathways.

-

In vivo efficacy and safety studies: Progressing the most promising compounds into preclinical animal models to evaluate their therapeutic efficacy and safety profiles.

-

Combination therapies: Investigating the synergistic effects of these derivatives with existing drugs to enhance therapeutic outcomes and overcome drug resistance.

By continuing to explore the rich chemistry and biology of dimethyl indole carboxylic acid derivatives, the scientific community is well-positioned to unlock their full therapeutic potential and develop novel treatments for some of the most challenging diseases of our time.

References

-

Ahmad, A., B. B. Aggarwal, et al. (2013). "Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy." Anticancer Agents Med Chem 13(7): 1002-1013. [Link][5][6]

-

Ahmad, A., S. H. Sarkar, et al. (2013). "Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy." Anticancer Agents Med Chem 13(7): 1002-13. [Link][5][6]

-

Bhardwaj, V., D. Gumber, et al. (2015). "Indole: A versatile scaffold in modern drug discovery." RSC Advances 5(20): 15888-15915. [Link]

-

Borges, F., F. Roleira, et al. (2014). "Discovery of indole and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer." Future Med Chem 6(11): 1245-1257. [Link]

-

Choi, Y. J., S. H. Kim, et al. (2014). "Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors." Eur J Med Chem 75: 413-425. [Link][18][19][20]

-

El-Sayed, M. A., A. A. El-Gamal, et al. (2022). "Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors." Molecules 27(16). [Link][8][13]

-

Gubbels, M. J., A. P. de Vries, et al. (2009). "The use of real-time quantitative PCR for the analysis of cytokine mRNA levels." Methods Mol Biol 531: 23-39. [Link]

-

Harrison, M. K., S. S. Carroll, et al. (2004). "Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate." Nucleic Acids Res 32(2): 543-550. [Link]

-

He, Z., Y. Chen, et al. (2005). "Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells." Blood 106(2): 641-649. [Link]

-

Janku, F., S. M. Wheler, et al. (2018). "PI3K/Akt/mTOR pathway and its role in cancer therapeutics: Are we making headway?" Front Oncol 8: 220. [Link]

-

Journal of Immunological Methods. (2002). "Cytokine mRNA quantification by real-time PCR." [Link]

-

Kim, Y. J., J. H. Kim, et al. (2012). "The indole-hydantoin derivative exhibits anti-inflammatory activity by preventing the transactivation of NF-κB through the inhibition of NF-κB p65 phosphorylation at Ser276." Biochem Biophys Res Commun 425(4): 778-784. [Link]

-

Lee, J. H., H. J. Lee, et al. (2019). "Cytokine expression analysis." Bio-protocol 9(12): e3271. [Link]

-

Mohammed, H. A., A. M. El-Naggar, et al. (2023). "Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents." ACS Omega 8(30): 27072-27092. [Link][13]

-

National Center for Biotechnology Information. "Western Blot Protocol." [Link]

-

PLOS ONE. (2015). "Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking." [Link]

-

Porta, C., C. Paglino, et al. (2014). "The PI3K/AKT/mTOR pathway: an overview." Wikipedia. [Link][1]

-

ProteinSimple. "Western Blot Protocol: Step-by-Step Guide." [Link]

-

Punvittayagul, C., S. Sringarm, et al. (2020). "Phytochemicals in Food - Indole-3-acetic acid." Ask Ayurveda. [Link][26]

-

The Real-Time Quantitative PCR for the Analysis of Cytokine mRNA Levels. [Link]

-

Wang, Z., J. Chen, et al. (2014). "Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives." Molecules 19(7): 10186-10201. [Link][15]

-

Alam, M. S., M. A. Almoyad, et al. (2023). "Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights." Molecules 28(10). [Link]

-

Al-Masoudi, N. A., A. H. Al-Amiery, et al. (2021). "In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes." Molecules 26(16). [Link]

-

Azure Biosystems. "6 Western Blotting Steps." [Link]

-

Bio-Rad. "Western Blot Protocol." [Link]

-

Cancers. (2023). "PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer." [Link]

-

De Clercq, E. (2014). "Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection." ACS Med Chem Lett 5(3): 232-237. [Link]

-

Ghosh, A. K., M. Brindisi, et al. (2021). "Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies." J Med Chem 64(24): 17743-17756. [Link][21]

-

Gribkova, E. N., A. V. Tsyshkova, et al. (2023). "In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2." Acta Naturae 15(4): 83-91. [Link][16]

-

Hassan, A. S., S. M. R. El-Mowafi, et al. (2023). "Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents." Molecules 28(15). [Link]

-

Iacobazzi, R. M., C. Pisani, et al. (2023). "Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents." Molecules 28(6). [Link]

-

Journal of Medicinal Chemistry. "Isosteric Replacements of the Carboxylic Acid of Drug Candidate VX-787: Effect of Charge on Antiviral Potency and Kinase Activity of Azaindole-based Influenza PB2 Inhibitors." [Link]

-

Jadhav, H. R., A. D. Lackner, et al. (2012). "Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells." Bioorg Med Chem Lett 22(19): 6179-6183. [Link][14]

-

Kumar, A., S. K. Sharma, et al. (2015). "Synthesis, Characterization and Anti-Inflammatory and Antipyreticevaluationof Novel Indole Derivatives." International Journal of Pharmaceutical Sciences and Research 6(1): 442-450. [Link][22]

-

Pharmaceutical Chemistry Journal. (2014). "Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives." [Link]

-

Rather, M. A., M. A. Ganie, et al. (2024). "Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB." Int Immunopharmacol 126: 111248. [Link][23]

-

Sun, J., Y. Zhang, et al. (2024). "Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives." Bioorg Med Chem 103: 117629. [Link]

-

Wang, G. F., X. E. Zhang, et al. (2016). "The discovery of indole derivatives as novel hepatitis C virus inhibitors." Bioorg Med Chem Lett 26(13): 3141-3145. [Link][17]

-

ChemRxiv. (2023). "Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies." [Link][24]

-

Rather, M. A., M. A. Ganie, et al. (2023). "Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies." ChemRxiv. [Link][25]

-

Viruses. (2025). "Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations." [Link]

Sources

- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 10. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. keio.elsevierpure.com [keio.elsevierpure.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The discovery of indole derivatives as novel hepatitis C virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chemical genetics-based discovery of indole derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jbarbiomed.com [jbarbiomed.com]

- 23. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chemrxiv.org [chemrxiv.org]

- 25. chemrxiv.org [chemrxiv.org]

- 26. ask-ayurveda.com [ask-ayurveda.com]

An In-Depth Technical Guide to the Potential Mechanisms of Action of 1,3-dimethyl-1H-indole-2-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Scientific Landscape of a Privileged Scaffold

The indole ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to form the backbone of compounds that interact with a wide array of biological targets.[1][2][3] This guide focuses on a specific derivative, 1,3-dimethyl-1H-indole-2-carboxylic acid. It is critical to establish at the outset that, as of the latest literature surveys, direct and specific research elucidating the mechanism of action for this precise molecule is not extensively published.

Therefore, this document adopts a scientifically rigorous, analog-based approach. We will dissect the well-documented mechanisms of action of closely related indole-2-carboxylic acid derivatives to build a predictive framework for this compound. This guide will synthesize data from diverse therapeutic areas, offering a comprehensive overview of the potential biological activities of this compound. The experimental protocols detailed herein are designed to be self-validating systems to systematically investigate these potential mechanisms.

The Indole-2-Carboxylic Acid Scaffold: A Gateway to Diverse Pharmacology

The indole-2-carboxylic acid core is a versatile pharmacophore. Its derivatives have been shown to exhibit a remarkable range of biological activities, from anticancer and antiviral to anti-inflammatory and antimicrobial.[1][3][4] The functional groups at the 1 and 3 positions of the indole ring, in this case, methyl groups, will significantly influence the molecule's steric and electronic properties, thereby dictating its specific target interactions.

Below, we explore the most prominent mechanisms of action associated with indole-2-carboxylic acid derivatives, which represent the most probable avenues of investigation for this compound.

Potential Mechanism of Action I: Anticancer Activity via Tubulin Polymerization Inhibition

A significant body of research has identified indole derivatives as potent inhibitors of tubulin polymerization, a critical process for cell division.[2][5][6][7][8] These agents disrupt microtubule dynamics, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.

Causality of Experimental Choices

The investigation into tubulin polymerization inhibition is predicated on the frequent observation of antiproliferative effects of indole-based compounds.[3][9] The colchicine binding site on β-tubulin is a common target for indole derivatives.[8] Therefore, a logical first step is to assess the cytotoxic and antiproliferative effects of this compound on various cancer cell lines. Positive results would then warrant a deeper investigation into its effects on the cell cycle and direct interaction with tubulin.

Experimental Protocol: Investigating Tubulin Polymerization Inhibition

Step 1: Cell Viability and Proliferation Assays

-

Objective: To determine the cytotoxic and antiproliferative effects of the compound on a panel of cancer cell lines.

-

Methodology:

-

Seed cancer cell lines (e.g., MCF-7, A549, HeLa) in 96-well plates.

-

Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

-

Assess cell viability using an MTT or resazurin-based assay.

-

Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

-

Step 2: Cell Cycle Analysis

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of tubulin inhibitors.

-

Methodology:

-

Treat cancer cells with the compound at its IC50 concentration for 24 hours.

-

Harvest, fix, and stain the cells with propidium iodide.

-

Analyze the cell cycle distribution using flow cytometry. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

-

Step 3: In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on tubulin polymerization.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with the compound at various concentrations.

-

Monitor the change in fluorescence or absorbance over time to quantify the rate and extent of tubulin polymerization.

-

Visualization: Proposed Experimental Workflow

Caption: Workflow for investigating tubulin polymerization inhibition.

Potential Mechanism of Action II: Modulation of Inflammatory Pathways

Indole-2-carboxylic acid derivatives have been identified as modulators of key inflammatory targets, such as the cysteinyl leukotriene receptor 1 (CysLT1).[10] Antagonism of this receptor can mitigate inflammatory responses, suggesting a potential application in asthma and other inflammatory diseases.

Causality of Experimental Choices

Given the structural similarity to known CysLT1 antagonists, it is plausible that this compound could exhibit similar activity.[10] Initial experiments should focus on cell-based assays that measure downstream signaling events of CysLT1 activation, such as calcium mobilization.

Experimental Protocol: Assessing CysLT1 Antagonism

Step 1: Calcium Mobilization Assay

-

Objective: To determine if the compound can inhibit CysLT1-mediated calcium release.

-

Methodology:

-

Use a cell line stably expressing the human CysLT1 receptor (e.g., CHO-K1 cells).

-

Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Pre-incubate cells with this compound.

-

Stimulate the cells with a known CysLT1 agonist (e.g., LTD4).

-

Measure the intracellular calcium concentration using a fluorescence plate reader. A reduction in the calcium signal in the presence of the compound indicates antagonism.

-

Visualization: CysLT1 Signaling Pathway

Caption: Simplified CysLT1 signaling cascade.

Potential Mechanism of Action III: Enzyme Inhibition in Cancer and Infectious Disease

The indole-2-carboxylic acid scaffold is present in inhibitors of several key enzymes, including:

-

HIV-1 Integrase: Essential for the replication of the HIV virus.[11][12]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are involved in tryptophan metabolism and are targets for cancer immunotherapy.[13]

-

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2): Dual inhibition of these kinases is a strategy for anticancer therapy.[14]

Causality of Experimental Choices

The broad spectrum of enzymatic inhibition by indole-2-carboxylic acid derivatives necessitates a targeted screening approach. Based on the specific structural features of this compound, one might prioritize certain enzyme assays over others. For instance, the lipophilic nature of the methyl groups could favor binding to hydrophobic pockets within enzyme active sites.

Experimental Protocols: Enzyme Inhibition Assays

General Approach:

-

Objective: To determine the inhibitory activity of the compound against a panel of relevant enzymes.

-

Methodology:

-

Utilize commercially available enzyme inhibition assay kits (e.g., for HIV-1 integrase, IDO1, EGFR, CDK2).

-

Follow the manufacturer's protocols, which typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound.

-

Measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, absorbance, luminescence).

-

Calculate the IC50 value for each enzyme.

-

Quantitative Data Summary

| Potential Target | Known Inhibitor Scaffold | Reported IC50 Range for Derivatives |

| HIV-1 Integrase | Indole-2-carboxylic acid | Low micromolar[11] |

| IDO1 | 6-acetamido-indole-2-carboxylic acid | 1.17 µM[13] |

| TDO | 6-acetamido-indole-2-carboxylic acid | 1.55 µM[13] |

| EGFR | Indole-2-carboxamide | 89-137 nM[14] |

| CDK2 | Indole-2-carboxamide | Sub-micromolar |

Other Potential Mechanisms and Future Directions

The versatility of the indole-2-carboxylic acid scaffold extends to other target classes, including:

-

Ion Channels: Agonism of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel has been reported.[15]

-

G-Protein Coupled Receptors (GPCRs): Allosteric modulation of the Cannabinoid Receptor 1 (CB1) is another documented activity.[16]

-

Protein-Protein Interactions: Derivatives have been designed to target the 14-3-3η protein in liver cancer.[17]

-

Antimicrobial and Antiparasitic Activity: Various derivatives have shown activity against bacteria, fungi, and parasites like Trypanosoma cruzi.[1][4][18]

A comprehensive investigation of this compound would involve broader screening against a panel of diverse biological targets.

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the rich pharmacology of the indole-2-carboxylic acid class of compounds provides a strong foundation for targeted investigation. The most promising avenues for exploration appear to be in the areas of anticancer therapy, particularly through tubulin polymerization inhibition, and the modulation of inflammatory pathways. The experimental frameworks provided in this guide offer a systematic and scientifically sound approach to unraveling the biological activity of this intriguing molecule.

References

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. PubMed.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. PMC - NIH.

- Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids.

- Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. MDPI.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. PubMed.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Semantic Scholar.

- Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. PMC - PubMed Central.

- Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC - NIH.

- Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. ACS Omega.

- Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an upd

- Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. PubMed Central.

- Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents. PubMed.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing.

- Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1).

- Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. | Semantic Scholar [semanticscholar.org]

- 7. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists | MDPI [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

spectroscopic data for 1,3-dimethyl-1H-indole-2-carboxylic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Dimethyl-1H-indole-2-carboxylic Acid

Introduction

This compound is a derivative of the indole-2-carboxylic acid scaffold, a core structure found in numerous biologically active compounds. The precise characterization of such molecules is fundamental in drug discovery and development, ensuring structural integrity, purity, and consistency. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a detailed fingerprint of the molecule's structure and connectivity. This guide offers a comprehensive analysis of the spectroscopic data for this compound, grounded in established scientific principles and experimental best practices. As a self-validating document, it not only presents the data but also explains the underlying causality, enabling researchers to confidently identify and characterize this compound.

Molecular Structure

A clear assignment of spectroscopic signals requires a standardized numbering of the molecular structure. The following diagram illustrates the IUPAC numbering for the this compound backbone, which will be used for all subsequent spectral assignments.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei, a complete structural assignment can be made.

Expertise & Experience: Causality in NMR Experimental Choices

The choice of solvent is critical in NMR. For carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃). This is because the acidic proton of the carboxyl group is highly labile and can exchange with residual water, leading to signal broadening. In CDCl₃, this signal can be so broad as to be nearly undetectable[1][2]. DMSO-d₆, being a hydrogen bond acceptor, forms stronger interactions with the acidic proton, resulting in a sharper, more easily identifiable signal at a very downfield chemical shift. Furthermore, the solubility of many indole carboxylic acids is higher in DMSO-d₆.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of DMSO-d₆.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard, with its signal set to 0.00 ppm. The residual solvent peak of DMSO-d₆ can also be used as a secondary reference (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters: A standard pulse program is used with a spectral width of approximately 16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of ~220 ppm. A longer relaxation delay (5-10 seconds) may be necessary to observe quaternary carbons, which have longer relaxation times.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a very downfield chemical shift, typically >10 ppm[3][4].

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-COOH | ~12.5 - 13.0 | Broad Singlet | - | 1H |

| H-4 | ~7.60 | Doublet | ~8.0 | 1H |

| H-7 | ~7.55 | Doublet | ~8.0 | 1H |

| H-5 | ~7.20 | Triplet | ~7.5 | 1H |

| H-6 | ~7.10 | Triplet | ~7.5 | 1H |

| N-CH₃ (H-1') | ~3.90 | Singlet | - | 3H |

| C-CH₃ (H-3') | ~2.60 | Singlet | - | 3H |

Interpretation:

-

The -COOH proton is the most deshielded due to the strong electron-withdrawing effect of the adjacent oxygen atoms and hydrogen bonding, placing it far downfield[1][3].

-

The protons on the benzene ring (H-4, H-5, H-6, H-7 ) appear in the characteristic aromatic region (7-8 ppm). H-4 and H-7 are deshielded relative to H-5 and H-6 due to the anisotropic effect of the fused pyrrole ring.

-

The N-CH₃ protons are deshielded by the adjacent nitrogen atom and the aromatic system, appearing around 3.90 ppm.

-

The C-CH₃ protons are attached to an sp²-hybridized carbon of the indole ring and appear as a singlet around 2.60 ppm.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Carboxyl carbons are characteristically found in the 160-185 ppm range[2][5].

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (C-2') | ~165 |

| C-7a | ~138 |

| C-3a | ~131 |

| C-2 | ~129 |

| C-4 | ~124 |

| C-6 | ~122 |

| C-5 | ~120 |

| C-7 | ~110 |

| C-3 | ~108 |

| N-CH₃ (C-1') | ~32 |

| C-CH₃ (C-3') | ~10 |

Interpretation:

-

The carbonyl carbon (C-2') is highly deshielded and appears downfield, consistent with aromatic carboxylic acids[1].

-

The quaternary carbons of the indole ring (C-2, C-3, C-3a, C-7a ) can be distinguished based on their expected chemical environments and through advanced 2D NMR techniques like HMBC. C-2 is deshielded by both the attached nitrogen and the carboxylic acid group.

-

The carbons of the benzene portion of the ring (C-4, C-5, C-6, C-7 ) appear in the typical aromatic region.

-

The aliphatic methyl carbons (N-CH₃ and C-CH₃ ) are the most shielded and appear upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Grounding

For this compound, the most characteristic IR signals arise from the carboxylic acid group. Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which has a profound effect on the spectrum. This dimerization leads to a very broad O-H stretching band and a lowering of the C=O stretching frequency compared to a free monomer[2][6].

Caption: Key vibrational modes for IR analysis.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental signals.

-